1-(Azidomethyl)-4-fluorobenzene (CAS: 159979-96-1) is a valuable intermediate in organic synthesis due to the presence of both a reactive azide group and a fluorine atom. The azide group can be readily transformed into various functional groups through click chemistry reactions, allowing researchers to introduce diverse functionalities onto molecules. [PubChem, 1-(Azidomethyl)-4-fluorobenzene, https://pubchem.ncbi.nlm.nih.gov/compound/1-Azidomethyl-4-fluorobenzene] The fluorine atom, on the other hand, can influence the electronic and physical properties of the molecule, making it useful for fine-tuning the behavior of target molecules in various applications.
The azide functionality in 1-(Azidomethyl)-4-fluorobenzene allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction enables the efficient conjugation of 1-(Azidomethyl)-4-fluorobenzene to biomolecules containing alkyne groups, such as proteins, peptides, and DNA. This bioconjugation strategy is valuable in various research fields, including:
The combination of the azide group and the fluorine atom in 1-(Azidomethyl)-4-fluorobenzene makes it a versatile building block for the synthesis of functional materials. The azide group allows for further chemical modifications, while the fluorine atom can influence properties like:
These properties are crucial for applications in various fields, including:
1-(Azidomethyl)-4-fluorobenzene is an aromatic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring that also features a fluorine atom in the para position. This compound is typically a pale yellow oil and is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive azide functionality, which allows it to participate in various
As with most organic azides, 1-(Azidomethyl)-4-fluorobenzene is likely to be a shock-sensitive and explosive compound.
Research indicates that 1-(Azidomethyl)-4-fluorobenzene exhibits potential biological activity, particularly as a labeling agent in peptide synthesis and siRNA labeling. Its ability to react through click chemistry allows for the incorporation of fluorine isotopes, which can be utilized in imaging and therapeutic applications . The compound's interactions with biological molecules are still under investigation, but its unique structure suggests possible roles in drug development and molecular biology.
The synthesis of 1-(Azidomethyl)-4-fluorobenzene typically involves several steps:
1-(Azidomethyl)-4-fluorobenzene has several notable applications:
Studies have explored the interactions of 1-(Azidomethyl)-4-fluorobenzene with various biological systems. Research on C−H···F interactions has been conducted to understand how this compound behaves in crystalline forms and its potential effects on biological targets. The unique properties of the azide group allow for selective binding and modifications that are crucial for developing new therapeutic agents.
Several compounds share structural similarities with 1-(Azidomethyl)-4-fluorobenzene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(Bromomethyl)-4-fluorobenzene | Halogenated Aromatic | Contains a bromine atom instead of an azide group |
| 1-(Aminomethyl)-4-fluorobenzene | Amino-substituted Aromatic | Features an amine group which is more reactive |
| 4-Fluorobenzyl Azide | Azide Functionalized Aromatic | Similar azide functionality but lacks the methyl group |
| 1-(Chloromethyl)-4-fluorobenzene | Halogenated Aromatic | Contains chlorine instead of an azide group |
Uniqueness: The presence of the azide functional group distinguishes 1-(Azidomethyl)-4-fluorobenzene from other similar compounds, providing unique reactivity patterns that are advantageous for various synthetic applications and biological studies.
This comprehensive overview highlights the significance of 1-(Azidomethyl)-4-fluorobenzene in chemical research and its potential applications across multiple fields.
The development of 1-(azidomethyl)-4-fluorobenzene as a synthetic intermediate represents a significant milestone in the evolution of organoazide chemistry. The compound was first synthesized and characterized as part of broader research efforts to develop fluorinated building blocks for pharmaceutical applications. The systematic exploration of azide-containing aromatic compounds gained momentum in the late 20th century, driven by the recognition of their potential in bioorthogonal chemistry and their utility as precursors for nitrogen-containing heterocycles.
The discovery of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, revolutionized the utility of compounds like 1-(azidomethyl)-4-fluorobenzene. This breakthrough opened new avenues for bioconjugation and materials synthesis, establishing these compounds as indispensable tools in chemical biology. The integration of fluorine atoms into azide-containing molecules was motivated by the unique properties that fluorine imparts, including enhanced metabolic stability, altered electronic properties, and improved binding affinity in biological systems.
1-(Azidomethyl)-4-fluorobenzene occupies a unique position in organic chemistry due to its dual functionality and the complementary reactivity patterns of its constituent groups. The azide functionality serves as a versatile precursor for nitrogen-containing compounds and enables participation in cycloaddition reactions, while the para-fluorine substitution provides electronic modulation of the aromatic system. This combination makes the compound particularly valuable for the synthesis of complex molecular architectures and bioactive compounds.
In medicinal chemistry, the compound has gained prominence as a building block for the development of fluorinated pharmaceuticals and diagnostic agents. The presence of fluorine often enhances the pharmacokinetic properties of drug molecules, including improved oral bioavailability, increased metabolic stability, and enhanced binding selectivity. The azide group provides a convenient handle for late-stage functionalization, allowing medicinal chemists to introduce diverse pharmacophores and optimize molecular properties through structure-activity relationship studies.
The compound's significance extends to the field of radiopharmaceutical chemistry, where it serves as a precursor for fluorine-18 labeled imaging agents used in positron emission tomography. The efficient synthesis of 4-[¹⁸F]fluorobenzyl azide from 1-(azidomethyl)-4-fluorobenzene precursors has enabled the development of novel PET tracers for biomedical imaging applications. This application represents a critical intersection between organic synthesis and nuclear medicine, demonstrating the compound's broader impact on healthcare and diagnostic technologies.
1-(Azidomethyl)-4-fluorobenzene presents a para-disubstituted benzene ring architecture with distinct structural characteristics [1] [2]. The molecular formula C₇H₆FN₃ reveals a molecular weight of 151.14 grams per mole, with a monoisotopic mass of 151.054575 atomic mass units [2] [3]. The compound exhibits a linear azide functional group (-N₃) attached to a methylene bridge (-CH₂-) that connects to the benzene ring at the para position relative to the fluorine substituent [1] [6].
The molecular geometry demonstrates characteristic bond angles and distances consistent with aromatic azide compounds [6]. The azide group maintains its typical linear arrangement with nitrogen-nitrogen bond lengths approximating 1.2 angstroms, while the aromatic ring preserves standard benzene bond parameters [6]. The para substitution pattern creates a symmetrical electronic distribution across the benzene ring, with the fluorine atom and azidomethyl group positioned 180 degrees apart [2] [26].
Conformational analysis reveals limited rotational freedom around the benzylic carbon-nitrogen bond due to partial conjugation between the aromatic system and the azide group [6] [15]. The compound exists predominantly in a single conformational state at room temperature, with the azide group oriented to minimize steric interactions [6]. No significant constitutional isomers exist for this specific substitution pattern, though positional isomers such as 1-(Azidomethyl)-3-fluorobenzene (meta-isomer) and 1-(Azidomethyl)-2-fluorobenzene (ortho-isomer) represent distinct structural variants [13] [7].
| Structural Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₇H₆FN₃ | Elemental Analysis [2] |
| Molecular Weight | 151.14 g/mol | Mass Spectrometry [3] |
| Monoisotopic Mass | 151.054575 u | High-Resolution MS [2] |
| Substitution Pattern | Para-disubstituted | Nuclear Magnetic Resonance [6] |
| Azide Bond Angle | ~180° | X-ray Crystallography [6] |
Proton Nuclear Magnetic Resonance spectroscopy of 1-(Azidomethyl)-4-fluorobenzene reveals characteristic splitting patterns consistent with para-disubstituted benzene rings [6] [26]. The aromatic protons appear as a multiplet in the region from 7.39 to 7.02 parts per million, with the specific chemical shifts at 7.39-7.26 parts per million for the protons ortho to fluorine and 7.14-7.02 parts per million for the protons ortho to the azidomethyl group [6]. The benzylic methylene protons resonate as a singlet at 4.31 parts per million, indicating rapid exchange or symmetrical environment [6].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts [6]. The aromatic carbon bearing the fluorine substituent appears at 162.7 parts per million as a doublet with a coupling constant of 246.9 hertz, demonstrating direct carbon-fluorine coupling [6]. The quaternary aromatic carbon para to fluorine resonates at 131.3 parts per million with a coupling constant of 3.2 hertz, while the carbon atoms ortho to fluorine exhibit signals at 130.0 parts per million with an 8.3 hertz coupling constant [6]. The carbon atoms ortho to the azidomethyl group appear at 115.8 parts per million with a 21.6 hertz coupling constant [6]. The benzylic carbon resonates at 54.0 parts per million as a singlet [6].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy shows a single resonance at -113.57 parts per million relative to trichlorofluoromethane, confirming the para-fluorobenzene environment [6] [22]. The chemical shift falls within the expected range for aromatic fluorine atoms (-80 to -170 parts per million), consistent with electron-withdrawing aromatic substitution [22]. The coupling patterns observed in multidimensional Nuclear Magnetic Resonance experiments confirm the para substitution pattern through characteristic cross-peaks and coupling constants [6] [26].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H (Aromatic) | 7.39-7.26 | Multiplet | 8.0 (ortho) [6] |
| ¹H (Aromatic) | 7.14-7.02 | Multiplet | 8.0 (ortho) [6] |
| ¹H (CH₂) | 4.31 | Singlet | - |
| ¹³C (C-F) | 162.7 | Doublet | 246.9 [6] |
| ¹³C (Aromatic) | 131.3 | Doublet | 3.2 [6] |
| ¹³C (CH₂) | 54.0 | Singlet | - |
| ¹⁹F | -113.57 | Singlet | - |
Infrared spectroscopy of 1-(Azidomethyl)-4-fluorobenzene exhibits characteristic absorption frequencies that confirm the presence of both aromatic and azide functional groups [19] [20]. The azide asymmetric stretching vibration appears as a strong, sharp absorption band at approximately 2120-2180 wavenumbers, consistent with organic azide compounds [20] [21]. The aromatic carbon-hydrogen stretching vibrations occur above 3000 wavenumbers, while the benzylic carbon-hydrogen stretches appear below 3000 wavenumbers [19] [25].
The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1620 and 1400 wavenumbers, typical of substituted benzene rings [19] [31]. The para-disubstitution pattern produces specific fingerprint absorptions, including carbon-hydrogen wagging vibrations between 860 and 790 wavenumbers [31]. The absence of ring bending modes near 690 wavenumbers confirms the para substitution pattern, distinguishing it from ortho and meta isomers [31]. Carbon-fluorine stretching vibrations contribute to the complex fingerprint region below 1300 wavenumbers [19] [25].
Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with aromatic azide compounds [6] [24]. The molecular ion peak appears at mass-to-charge ratio 151, corresponding to the intact molecular structure [6]. Primary fragmentation involves loss of molecular nitrogen (28 atomic mass units) from the azide group, producing a base peak at mass-to-charge ratio 123 [24]. Secondary fragmentation includes loss of the benzylic carbon to form tropylium-type ions and subsequent aromatic rearrangements [10] [24]. High-resolution mass spectrometry confirms the molecular formula with calculated values matching experimental observations within acceptable error limits [6].
| Spectroscopic Method | Key Absorption/Peak | Assignment | Intensity |
|---|---|---|---|
| Infrared | 2120-2180 cm⁻¹ | Azide N≡N stretch [20] | Strong |
| Infrared | >3000 cm⁻¹ | Aromatic C-H stretch [19] | Medium |
| Infrared | 860-790 cm⁻¹ | Para C-H wag [31] | Strong |
| Mass Spectrometry | m/z 151 | Molecular ion [6] | Moderate |
| Mass Spectrometry | m/z 123 | [M-N₂]⁺ [24] | Base peak |
The thermodynamic stability of 1-(Azidomethyl)-4-fluorobenzene reflects the characteristic properties of aromatic azide compounds, with thermal decomposition occurring through predictable pathways [12] [14]. Differential scanning calorimetry studies indicate thermal decomposition initiation temperatures between 75 and 160 degrees Celsius for related aromatic azides, with decomposition enthalpy values averaging -102 kilojoules per mole for compounds containing azide as the primary energetic functional group [12]. The para-fluorine substitution influences the electronic distribution within the aromatic system, affecting both thermal stability and reactivity patterns [12] [15].
Kinetic analysis of azide decomposition reveals activation energies typically ranging from 38 to 43 kilojoules per mole for organic azides, with the rate-determining step involving nitrogen-nitrogen bond dissociation [14]. The fluorine substituent's electron-withdrawing nature stabilizes the aromatic system while potentially destabilizing the azide group through inductive effects [15] [17]. Computational studies suggest that the linear azide configuration represents the thermodynamically favored geometry, with bond dissociation energies consistent with typical nitrogen-nitrogen single bond strengths [14] [16].
Chemical reactivity centers primarily on the azide functional group, which readily participates in cycloaddition reactions, particularly copper-catalyzed azide-alkyne cycloaddition reactions [16]. The azide group exhibits nucleophilic character in substitution reactions while demonstrating electrophilic behavior in certain cycloaddition mechanisms [16]. The fluorine substituent modulates reactivity through both electronic and steric effects, influencing reaction rates and product distributions [15] [17]. Vibrational lifetime studies indicate that azide groups in aromatic systems exhibit complex relaxation dynamics influenced by Fermi resonances and combination modes [17] [21].
| Thermodynamic Property | Value Range | Measurement Method | Reference |
|---|---|---|---|
| Decomposition Temperature | 75-160°C | Differential Scanning Calorimetry [12] | [12] |
| Decomposition Enthalpy | -102 kJ/mol | Thermal Analysis [12] | [12] |
| Activation Energy | 38-43 kJ/mol | Kinetic Analysis [14] | [14] |
| Bond Dissociation Energy | ~40 kJ/mol | Computational Chemistry [14] | [14] |
| Vibrational Lifetime | <10 ps | Ultrafast Spectroscopy [17] | [17] |
Explosive;Flammable;Irritant;Health Hazard